Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate is a synthetic compound that has gained significant attention in scientific research for its potential as an anti-estrogen agent. This compound is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves its ability to bind to the estrogen receptor and block the effects of estrogen. This compound has been shown to have a higher binding affinity for the estrogen receptor than other anti-estrogen agents such as tamoxifen. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have a selective estrogen receptor modulator (SERM) activity, which means that it can selectively target specific tissues in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate are varied and complex. This compound has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for the treatment of estrogen-dependent breast cancer. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have anabolic effects on muscle tissue, which makes it a potential candidate for the treatment of muscle wasting diseases.
Advantages And Limitations For Lab Experiments
The advantages of using Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate in lab experiments include its high binding affinity for the estrogen receptor, its selective estrogen receptor modulator activity, and its potential as an anti-estrogen agent for the treatment of breast cancer. However, the limitations of using this compound in lab experiments include its relatively high cost and the potential for off-target effects on other tissues in the body.
Future Directions
There are many potential future directions for research on Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate. One potential direction is the development of more efficient synthesis methods for this compound, which could reduce its cost and make it more accessible for research. Another potential direction is the investigation of its potential as a treatment for other estrogen-dependent diseases such as endometrial cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects on other tissues in the body.
Synthesis Methods
The synthesis of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves a series of chemical reactions that start with the precursor compound androst-5-ene-3beta,17beta-diol. The synthesis process involves the use of various reagents and catalysts to modify the structure of the precursor compound and create the final product.
Scientific Research Applications
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been studied extensively in scientific research for its potential as an anti-estrogen agent. This compound has been shown to have a high binding affinity for the estrogen receptor and can effectively block the effects of estrogen in the body. This makes it a potential candidate for the treatment of estrogen-dependent diseases such as breast cancer.
properties
CAS RN |
18072-27-0 |
---|---|
Product Name |
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate |
Molecular Formula |
C25H29F7O4 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19+,21-,22-/m0/s1 |
InChI Key |
SESRRTISGLVUPX-XUCMERPOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
synonyms |
Androsta-3,5-diene-3,17α-diol 17-acetate 3-(heptafluorobutyrate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.